molecular formula C20H19Cl2N3O B14921046 (2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide

(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide

Cat. No.: B14921046
M. Wt: 388.3 g/mol
InChI Key: SQUWVGQAYZVFPU-RVDMUPIBSA-N
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Description

(E)-2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-[4-(DIETHYLAMINO)PHENYL]-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes cyano, dichlorophenyl, and diethylamino phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-[4-(DIETHYLAMINO)PHENYL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the propenamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile in the presence of a base.

    Introduction of the dichlorophenyl group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with an amine.

    Attachment of the diethylamino phenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the diethylamino phenyl group is introduced to the propenamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-[4-(DIETHYLAMINO)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the dichlorophenyl or diethylamino phenyl groups, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-[4-(DIETHYLAMINO)PHENYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, (E)-2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-[4-(DIETHYLAMINO)PHENYL]-2-PROPENAMIDE could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-[4-(DIETHYLAMINO)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and molecular interactions depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloroaniline: Shares the dichlorophenyl group but lacks the cyano and diethylamino phenyl groups.

    N,N-Diethyl-4-aminobenzaldehyde: Contains the diethylamino phenyl group but lacks the cyano and dichlorophenyl groups.

Uniqueness

(E)-2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-[4-(DIETHYLAMINO)PHENYL]-2-PROPENAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19Cl2N3O

Molecular Weight

388.3 g/mol

IUPAC Name

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide

InChI

InChI=1S/C20H19Cl2N3O/c1-3-25(4-2)17-8-5-14(6-9-17)11-15(13-23)20(26)24-19-12-16(21)7-10-18(19)22/h5-12H,3-4H2,1-2H3,(H,24,26)/b15-11+

InChI Key

SQUWVGQAYZVFPU-RVDMUPIBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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